DL-Alanina

Descripción general

Descripción

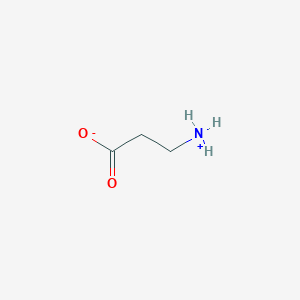

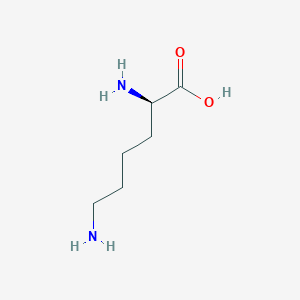

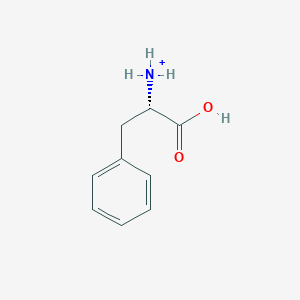

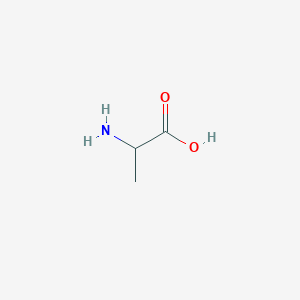

DL-Alanine, also known as DL-2-aminopropanoic acid, is a racemic mixture of D-alanine and L-alanine. It is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has a molecular formula of C3H7NO2 and a molecular weight of 89.09 g/mol . DL-Alanine is widely used in various industries, including pharmaceuticals, food, and plastics, due to its versatile properties .

Aplicaciones Científicas De Investigación

DL-Alanine has diverse applications in scientific research. In chemistry, it is used as a model reagent for developing amino acid racemic resolution techniques . In biology, DL-Alanine is utilized in studies of protein metabolism and enzyme activity . In medicine, it is used in the formulation of novel β-lactam antibiotics . Additionally, DL-Alanine is employed in the food industry as an artificial sweetener and flavor enhancer .

Mecanismo De Acción

Target of Action

DL-Alanine, a racemic mixture of D- and L-alanine, primarily targets enzymes such as alanine transaminase and D-alanyl-D-alanine carboxypeptidase . These enzymes play crucial roles in various biochemical reactions, including the transamination of pyruvate and the hydrolysis of D-alanyl-D-alanine, a dipeptide involved in bacterial cell wall synthesis .

Mode of Action

DL-Alanine interacts with its target enzymes by serving as a substrate. For instance, in the presence of alanine transaminase, DL-Alanine is converted into pyruvate, a key intermediate in several metabolic pathways . Similarly, D-alanyl-D-alanine carboxypeptidase acts on DL-Alanine to produce D-alanine, which is essential for bacterial cell wall synthesis .

Biochemical Pathways

DL-Alanine is involved in several biochemical pathways. It is derived from intermediates of central metabolism, primarily the citric acid cycle, in one or two steps . DL-Alanine can be synthesized from pyruvate and branched-chain amino acids such as valine, leucine, and isoleucine . It is also produced by the transamination of pyruvate by alanine transaminase .

Pharmacokinetics

It is known that dl-alanine can be incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The action of DL-Alanine results in the production of various metabolites, including pyruvate and D-alanine, which are essential for numerous metabolic processes . For instance, pyruvate serves as a key intermediate in the citric acid cycle, while D-alanine is crucial for bacterial cell wall synthesis .

Action Environment

The action of DL-Alanine can be influenced by various environmental factors. For instance, DL-Alanine is used in mixed ligand (chelate) studies with transition metals such as copper (II), zinc (II), and cadmium (II), indicating that the presence of these metals can affect the action of DL-Alanine . Furthermore, safety data sheets suggest that DL-Alanine should be kept away from drains, surface, and ground water, implying that its stability and efficacy could be affected by its storage conditions .

Análisis Bioquímico

Biochemical Properties

DL-Alanine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, DL-Alanine is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase . These interactions play a vital role in the metabolism of DL-Alanine.

Cellular Effects

DL-Alanine has significant effects on various types of cells and cellular processes. It serves as an important energy source for muscles and the central nervous system, strengthens the immune system, helps the metabolism of sugar and organic acids, and shows cholesterol-lowering effects in animals .

Molecular Mechanism

DL-Alanine exerts its effects at the molecular level through various mechanisms. For instance, in the chemical mechanical polishing (CMP) process of the reactive Through Silicon Via (TSV) copper film, DL-Alanine interacts with copper ions to form stable water-soluble Cu-alanine complexes, which hasten the chemical dissolution of the copper surface during the CMP process .

Temporal Effects in Laboratory Settings

The effects of DL-Alanine can change over time in laboratory settings. For instance, in the CMP process, the interaction of DL-Alanine with copper ions leads to the formation of Cu-alanine complexes, which can influence the rate of chemical dissolution of the copper surface .

Metabolic Pathways

DL-Alanine is involved in various metabolic pathways. It participates in the metabolism of tryptophan and vitamin B6 . It is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including chemical synthesis, microbial fermentation, and biocatalytic processes. One common chemical synthesis method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis . Another method involves the asymmetric degradation of DL-alanine using immobilized cells of Bacillus subtilis .

Industrial Production Methods: In industrial settings, DL-Alanine is often produced through microbial fermentation. For example, recombinant Escherichia coli strains expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase genes can be used to produce DL-Alanine efficiently . Optimized conditions, such as pH, temperature, and substrate concentrations, are crucial for maximizing yield.

Análisis De Reacciones Químicas

Types of Reactions: DL-Alanine undergoes various chemical reactions, including racemization, oxidation, and complexation. Racemization involves the interconversion of D-alanine and L-alanine, catalyzed by alanine racemase . Oxidation reactions can occur in the presence of oxidizing agents, leading to the formation of pyruvate and ammonia .

Common Reagents and Conditions: Common reagents used in the reactions of DL-Alanine include sodium pyruvate, ammonium chloride, and glucose . Reaction conditions such as pH, temperature, and agitation speed are critical for achieving desired outcomes.

Major Products: The major products formed from the reactions of DL-Alanine include pyruvate, ammonia, and alanine complexes with metals such as copper .

Comparación Con Compuestos Similares

DL-Alanine is unique due to its racemic nature, which allows it to participate in both D- and L-specific biochemical pathways. Similar compounds include L-alanine, D-alanine, and other amino acids such as glycine and serine . Compared to these compounds, DL-Alanine offers a broader range of applications due to its dual enantiomeric forms.

Conclusion

DL-Alanine is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse preparation methods, and wide range of applications make it a valuable asset in research and industry.

Propiedades

Key on ui mechanism of action |

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. |

|---|---|

Número CAS |

302-72-7 |

Fórmula molecular |

C19H14O12 |

Peso molecular |

434.3 g/mol |

Nombre IUPAC |

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1 |

Clave InChI |

KNURQRIPZJJYQO-FYZLSVPNSA-N |

SMILES |

CC(C(=O)O)N |

SMILES isomérico |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

Punto de ebullición |

250 °C (sublimes) |

Color/Form |

Orthorhombic crystals from water White crystalline powde |

Densidad |

1.432 g/cu cm at 22 °C |

melting_point |

292 °C |

Key on ui other cas no. |

338-69-2 56-41-7 302-72-7 |

Descripción física |

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS] Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White crystalline powder; odourless |

Números CAS relacionados |

25281-63-4 |

Solubilidad |

Solublein water Slightly soluble (in ethanol) |

Sinónimos |

DL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4 |

Presión de vapor |

0.00000011 [mmHg] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of DL-alanine?

A1: DL-alanine, also known as 2-aminopropanoic acid, has the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol. It exists as a racemic mixture of D-alanine and L-alanine, which are mirror images of each other (enantiomers).

Q2: What spectroscopic techniques are used to characterize DL-alanine?

A: Several spectroscopic methods are employed to characterize DL-alanine. * FTIR Spectroscopy: Identifies functional groups and provides insights into molecular vibrations and interactions. Studies using FTIR have characterized the structure of DL-alanine alkyl amides [], investigated the interaction of DL-alanine with salts [], and analyzed the structure of DL-alanine complexes []. * Raman Spectroscopy: Provides complementary information to FTIR, particularly on vibrational modes. It has been used to study pressure-induced changes in DL-alanine [] and to analyze the intermolecular potential of deuterated DL-alanine crystals [].* NMR Spectroscopy: Offers detailed information about the structure, dynamics, and interactions of molecules. 1H and 13C NMR were used to analyze new DL-alanine-based Schiff bases [].* UV-Vis Spectroscopy: Useful for studying electronic transitions and characterizing compounds with chromophores. It was used to analyze the optical properties of DL-alanine doped KDP crystals [].

Q3: What are the key physical properties of DL-alanine?

A3: DL-alanine appears as a white crystalline powder and is soluble in water. It is a non-essential amino acid, meaning the human body can synthesize it.

Q4: What is significant about the crystallization of DL-alanine?

A: DL-alanine crystallizes as a racemic compound, forming crystals that contain equal amounts of D- and L-alanine molecules. Research has shown that electrolytes can significantly enhance the nucleation of DL-alanine in aqueous solutions, suggesting that they assist in the formation of head-to-tail chains of DL-alanine molecules, which act as precursors for crystal growth [].

Q5: What are some known applications of DL-alanine?

A: DL-alanine finds diverse applications in various fields: * Food Industry: DL-alanine is used as a flavor enhancer due to its ability to impart a sweet taste []. * Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and is also used in some dietary supplements.* Chemical Research: DL-alanine is utilized as a building block for synthesizing peptides and other complex molecules. Studies have explored its use in the creation of poly(DL-alanine) based branched polypeptides [].

Q6: How is DL-alanine used in the context of dosimetry?

A: DL-alanine is employed as a radiation dosimeter due to the formation of stable free radicals upon irradiation [, , ]. The concentration of these radicals, measurable by electron spin resonance (ESR) spectroscopy, is proportional to the absorbed dose of radiation. This property makes DL-alanine suitable for applications requiring accurate measurement of radiation doses, such as in medical radiation therapy and industrial irradiation processes.

Q7: How does DL-alanine interact with biological systems?

A:

Amino Acid Metabolism: As an amino acid, DL-alanine participates in various metabolic pathways. Studies have investigated its role in transamination reactions in both normal and neoplastic cells []. * Bacterial Growth: Research has focused on the role of DL-alanine in bacterial growth and metabolism. For instance, DL-alanine is crucial for the germination of Bacillus cereus spores [], highlighting its importance in bacterial life cycles.* Gustatory Stimulation:* Studies on rats have shown that DL-alanine acts as a gustatory stimulus, eliciting neural activity in the chorda tympani nerve []. This finding suggests that DL-alanine contributes to the perception of taste.

Q8: What are some potential future directions for DL-alanine research?

A:

Biomedical Applications: Exploring the potential of DL-alanine and its derivatives in drug delivery systems or as therapeutic agents.* Material Science: Investigating the use of DL-alanine in the development of new materials with tailored properties, particularly in the areas of piezoelectrics [] and biosensors.* Environmental Science:* Examining the environmental fate and potential impact of DL-alanine, especially in the context of its increasing use in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.